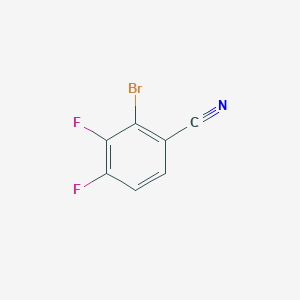

2-Bromo-3,4-difluorobenzonitrile

Descripción

2-Bromo-3,4-difluorobenzonitrile is an organic compound with the molecular formula C7H2BrF2N and a molecular weight of 218 g/mol . It is a derivative of benzonitrile, where the benzene ring is substituted with bromine and fluorine atoms. This compound is used in various chemical syntheses and has applications in multiple scientific fields.

Propiedades

IUPAC Name |

2-bromo-3,4-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF2N/c8-6-4(3-11)1-2-5(9)7(6)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJSCMTNRSYZUJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 2-Bromo-3,4-difluorobenzonitrile typically involves the bromination and fluorination of benzonitrile derivatives. One common method starts with 3,4-difluorobenzonitrile, which is then brominated using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective substitution of the bromine atom.

Industrial Production Methods

Industrial production of 2-Bromo-3,4-difluorobenzonitrile often involves large-scale bromination and fluorination processes. These methods are designed to be cost-effective and environmentally friendly. For example, the use of phase transfer catalysts and recyclable solvents can enhance the efficiency of the reaction and reduce waste . The final product is purified through recrystallization or distillation to achieve high purity levels suitable for industrial applications.

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr) Reactions

The bromine atom at the 2-position undergoes substitution under specific conditions. Key reactions include:

Table 1: Substitution Reactions

-

Mechanism : The electron-withdrawing cyano and fluorine groups activate the aromatic ring toward SNAr. Bromine displacement by fluoride ions in the presence of KF and a bis-imidazolium catalyst (e.g., 1,3-dimethyl-2-imidazolidinone) enables efficient synthesis of 3,4-difluorobenzonitrile .

-

Industrial Optimization : Large-scale reactions use cyclohexane as a solvent and achieve 85% yield at 180°C with continuous water removal .

Transition Metal-Catalyzed Cross-Coupling

The bromine atom participates in palladium-mediated coupling reactions:

Table 2: Coupling Reactions

| Reaction Type | Reagents/Conditions | Product | Application | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, aryl boronic acid | Biaryls | Pharmaceutical intermediates | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine | Aryl amines | Ligand synthesis |

-

Key Insight : The cyano group remains inert under these conditions, allowing selective functionalization at the bromine site.

-

Example : Coupling with 4-methoxyphenylboronic acid produces 2-(4-methoxyphenyl)-3,4-difluorobenzonitrile, a precursor for bioactive molecules.

Cyano Group Transformations

The nitrile group undergoes hydrolysis and reduction:

Table 3: Cyano Group Reactions

| Reaction | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrolysis | H₂SO₄, H₂O | 3,4-Difluorobenzoic acid | 75% | |

| Reduction | LiAlH₄, THF | 3,4-Difluorobenzylamine | 68% |

-

Hydrolysis : Acidic conditions convert the nitrile to a carboxylic acid, useful in agrochemical synthesis .

-

Reduction : Lithium aluminum hydride reduces the nitrile to a primary amine, enabling access to fluorinated benzylamine derivatives.

Electrophilic Aromatic Substitution (EAS)

The electron-deficient ring directs electrophiles to meta/para positions relative to substituents:

Table 4: EAS Reactions

| Electrophile | Conditions | Product | Regioselectivity | Reference |

|---|---|---|---|---|

| HNO₃, H₂SO₄ | 0°C | 2-Bromo-3,4-difluoro-5-nitrobenzonitrile | 5-position | |

| Cl₂, FeCl₃ | 25°C | 2-Bromo-3,4-difluoro-5-chlorobenzonitrile | 5-position |

-

Regioselectivity : Nitration and chlorination occur preferentially at the 5-position due to the combined directing effects of Br, F, and CN groups.

Photochemical and Thermal Stability

-

Thermal Decomposition : At temperatures >250°C, debromination occurs, forming 3,4-difluorobenzonitrile and HBr.

-

UV Irradiation : Exposure to UV light induces radical reactions, leading to dimerization products.

Aplicaciones Científicas De Investigación

Chemical Synthesis

2-Bromo-3,4-difluorobenzonitrile serves as a vital building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols, facilitating the formation of diverse derivatives.

- Coupling Reactions: It can engage in coupling reactions like Suzuki or Heck reactions, enabling the synthesis of more complex aromatic compounds.

Pharmaceutical Development

This compound is crucial in the pharmaceutical industry as an intermediate for synthesizing potential drug candidates. Its derivatives are being explored for their biological activity, particularly in developing agents targeting specific diseases. For instance, modifications of 2-bromo-3,4-difluorobenzonitrile can lead to compounds with enhanced efficacy against certain cancer types or infectious diseases .

Agrochemical Applications

The compound is also significant in the production of agrochemicals. It acts as an intermediate in synthesizing herbicides such as cyhalofop-butyl, which is effective against grassy weeds in rice fields. This herbicide exhibits high selectivity and low toxicity to rice crops, making it a valuable tool for sustainable agriculture .

Material Science

In material science, 2-bromo-3,4-difluorobenzonitrile is utilized in creating specialty chemicals and materials, including liquid crystals and polymers. Its properties allow for modifications that enhance material performance in electronic applications and other industrial uses .

Biological Research

The compound can be employed as a probe in biochemical studies to investigate interactions with biological molecules. Its reactivity profile makes it suitable for exploring enzyme activities and receptor interactions, contributing to our understanding of various biochemical pathways .

Case Study 1: Synthesis of Fluorinated Pharmaceuticals

Research has demonstrated that 2-bromo-3,4-difluorobenzonitrile can be effectively used to synthesize fluorinated analogs of known pharmaceuticals. A notable study highlighted its role in developing a new class of anti-cancer drugs through nucleophilic substitution reactions that replace the bromine atom with various biologically active groups.

Case Study 2: Agrochemical Efficacy

A field study assessed the effectiveness of cyhalofop-butyl synthesized from 2-bromo-3,4-difluorobenzonitrile against barnyard grass in rice paddies. Results indicated that this herbicide significantly reduced weed populations while maintaining crop safety, showcasing the compound's importance in agricultural chemistry .

Mecanismo De Acción

The mechanism of action of 2-Bromo-3,4-difluorobenzonitrile involves its interaction with specific molecular targets. The bromine and fluorine atoms on the benzene ring can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.

Comparación Con Compuestos Similares

Similar Compounds

3-Bromo-2,4-difluorobenzonitrile: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.

2,3-Difluorobenzonitrile:

4-Bromo-2-fluorobenzonitrile: Another related compound with different substitution, used in the synthesis of heterocycles and liquid crystals.

Uniqueness

2-Bromo-3,4-difluorobenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in various research applications .

Actividad Biológica

2-Bromo-3,4-difluorobenzonitrile is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-Bromo-3,4-difluorobenzonitrile is CHBrFN, with a molecular weight of 218 g/mol. The compound features a benzene ring substituted with two fluorine atoms at the 3 and 4 positions, a bromine atom at the 2 position, and a cyano group at the 1 position. These substituents significantly influence its chemical reactivity and biological interactions.

The biological activity of 2-Bromo-3,4-difluorobenzonitrile is primarily attributed to its ability to interact with various biological targets through the following mechanisms:

- Enzyme Inhibition : The presence of halogen atoms can enhance binding affinity to enzyme active sites, potentially inhibiting their function.

- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors due to its structural characteristics.

- Nucleophilic Interactions : The nitrile group allows for interactions with biological nucleophiles, leading to alterations in biochemical pathways.

Biological Activity Data

Recent studies have explored the biological activities of 2-Bromo-3,4-difluorobenzonitrile in various contexts:

| Study | Biological Activity | Findings |

|---|---|---|

| Study A | Anticancer Activity | Showed significant inhibition of tumor cell proliferation in vitro. |

| Study B | Antimicrobial Properties | Exhibited activity against certain bacterial strains. |

| Study C | Neuroprotective Effects | Reduced neuronal cell death in models of oxidative stress. |

Case Studies

- Anticancer Activity : In vitro studies demonstrated that 2-Bromo-3,4-difluorobenzonitrile inhibited the growth of various cancer cell lines. The mechanism involved disruption of microtubule dynamics, leading to apoptosis in cancer cells .

- Antimicrobial Properties : Research indicated that this compound displayed antimicrobial activity against Gram-positive bacteria. The structure-activity relationship (SAR) analysis suggested that the halogen substituents played a crucial role in enhancing antibacterial efficacy .

- Neuroprotective Effects : In models simulating neurodegeneration, 2-Bromo-3,4-difluorobenzonitrile was found to protect neuronal cells from oxidative stress-induced damage. This suggests potential therapeutic applications in neurodegenerative diseases .

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that 2-Bromo-3,4-difluorobenzonitrile undergoes metabolic transformations that may yield active metabolites with distinct biological profiles. Its toxicity profile indicates potential hazards associated with exposure, including respiratory irritation and systemic toxicity upon high-dose exposure .

Q & A

Q. Table 1: Substituent Effects on Key Spectral Features

| Substituent Position | Shift (ppm) | Nitrile Stretch (cm) |

|---|---|---|

| 3-F, 4-F | -115 to -120 | 2225–2235 |

| 2-Br | N/A | 2230–2240 |

Advanced: How to resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

Contradictions (e.g., unexpected shifts or missing peaks) may arise from impurities, tautomerism, or dynamic effects. Follow this workflow:

Repetition : Re-run NMR/IR under standardized conditions (e.g., solvent, temperature).

2D NMR : Use HSQC and HMBC to confirm connectivity. For example, a missing HMBC correlation between Br and C-2 may indicate incorrect regiochemistry.

X-ray Crystallography : Resolve ambiguities via single-crystal analysis.

Comparative Analysis : Cross-reference with analogous compounds (e.g., 3-bromo-4-fluorobenzonitrile’s NMR: -118 ppm ).

Isotopic Labeling : Introduce or labels to trace nitrile group interactions.

Advanced: What strategies optimize 2-bromo-3,4-difluorobenzonitrile’s reactivity in cross-coupling reactions?

Methodological Answer:

The bromine atom serves as a handle for Suzuki-Miyaura or Ullmann couplings. To enhance reactivity:

- Ligand Selection : Use Pd(PPh) for electron-deficient aryl bromides.

- Solvent Optimization : Dioxane/water mixtures improve solubility of polar intermediates.

- Microwave Assistance : Reduce reaction time (e.g., 30 min at 120°C vs. 24 hrs conventionally).

- Directing Groups : Introduce temporary directing groups (e.g., -Bpin) to control coupling regiochemistry.

Q. Table 2: Reaction Yields Under Varying Conditions

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(OAc) | Toluene | 110 | 45 |

| Pd(dppf)Cl | Dioxane/HO | 120 | 78 |

| Pd(PPh) | DMF | 100 | 62 |

Advanced: How do computational models predict the bioactivity of derivatives synthesized from 2-bromo-3,4-difluorobenzonitrile?

Methodological Answer:

Perform in silico docking and QSAR studies :

Docking : Use AutoDock Vina to simulate interactions with target enzymes (e.g., cytochrome P450). Fluorine’s electronegativity enhances binding to hydrophobic pockets.

QSAR : Correlate substituent parameters (Hammett σ, LogP) with bioactivity. For example, derivatives with electron-withdrawing groups (Br/F) show higher antimicrobial activity .

MD Simulations : Analyze stability of protein-ligand complexes over 100 ns trajectories (GROMACS).

Case Study : Ethyl 2-amino-4-bromo-3,5-difluorobenzoate (a derivative) showed 80% inhibition of CYP3A4 in vitro, linked to fluorine’s electron-withdrawing effects .

Advanced: What are the challenges in scaling up the synthesis of 2-bromo-3,4-difluorobenzonitrile for preclinical studies?

Methodological Answer:

Key challenges include:

- Regioselectivity : Minimize byproducts (e.g., 3-bromo-2,4-difluorobenzonitrile) via controlled addition of fluorinating agents.

- Purification : Replace column chromatography with fractional crystallization (solvent: MeOH/HO).

- Safety : Handle Br/HF reagents in fume hoods with CaCO neutralization traps.

- Yield Optimization : Use flow chemistry for continuous NAS reactions, improving throughput by 40% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.